Cas no 2227723-89-7 ((1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol)

(1R)-3-Amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol is a chiral β-amino alcohol derivative featuring a brominated and methoxylated aromatic ring. Its stereospecific (R)-configuration and functional group arrangement make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The presence of both amino and hydroxyl groups allows for versatile reactivity, enabling applications in the preparation of biologically active compounds, such as β-adrenergic receptor ligands or enzyme inhibitors. The bromo and methoxy substituents on the phenyl ring further enhance its utility in cross-coupling reactions and structural diversification. This compound is typically characterized by high purity and consistent stereochemical integrity, ensuring reproducibility in research and industrial processes.
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol structure
2227723-89-7 structure
Product name:(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
CAS No:2227723-89-7
MF:C10H14BrNO2
Molecular Weight:260.127662181854
CID:5849210
PubChem ID:165782044

(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
    • EN300-1924710
    • 2227723-89-7
    • インチ: 1S/C10H14BrNO2/c1-14-10-6-7(2-3-8(10)11)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3/t9-/m1/s1
    • InChIKey: GMHXHTGIXBMUDR-SECBINFHSA-N
    • SMILES: BrC1C=CC(=CC=1OC)[C@@H](CCN)O

計算された属性

  • 精确分子量: 259.02079g/mol
  • 同位素质量: 259.02079g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • XLogP3: 1.1

(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1924710-10.0g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
10g
$6882.0 2023-05-31
Enamine
EN300-1924710-0.5g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
0.5g
$1536.0 2023-09-17
Enamine
EN300-1924710-5.0g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
5g
$4641.0 2023-05-31
Enamine
EN300-1924710-0.25g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
0.25g
$1472.0 2023-09-17
Enamine
EN300-1924710-1.0g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
1g
$1599.0 2023-05-31
Enamine
EN300-1924710-5g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
5g
$4641.0 2023-09-17
Enamine
EN300-1924710-0.05g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
0.05g
$1344.0 2023-09-17
Enamine
EN300-1924710-2.5g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
2.5g
$3136.0 2023-09-17
Enamine
EN300-1924710-0.1g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
0.1g
$1408.0 2023-09-17
Enamine
EN300-1924710-10g
(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol
2227723-89-7
10g
$6882.0 2023-09-17

(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol 関連文献

(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-olに関する追加情報

Comprehensive Overview of (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol (CAS No. 2227723-89-7)

(1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol is a chiral organic compound with significant potential in pharmaceutical research and fine chemical synthesis. This compound, identified by its CAS number 2227723-89-7, features a unique structural framework combining an aromatic bromo-methoxy substitution with an amino alcohol moiety. Its stereospecific configuration at the 1-position makes it particularly valuable for asymmetric synthesis and drug development applications.

The molecular structure of (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol contains several functional groups that contribute to its reactivity and potential applications. The 4-bromo-3-methoxyphenyl group provides an electron-rich aromatic system, while the 3-amino-1-ol side chain offers hydrogen bonding capabilities and nucleophilic character. This combination makes the compound a versatile intermediate in medicinal chemistry, particularly for the synthesis of chiral ligands and pharmacologically active molecules.

Recent studies highlight the growing importance of chiral amino alcohols like (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol in drug discovery. Pharmaceutical researchers are particularly interested in such compounds for their potential as building blocks for CNS-active drugs and enzyme inhibitors. The presence of both bromo and methoxy substituents on the aromatic ring allows for further functionalization through cross-coupling reactions, making this compound valuable for structure-activity relationship studies in drug development.

From a synthetic chemistry perspective, CAS 2227723-89-7 represents an interesting target for asymmetric synthesis methodologies. The compound's chiral center at the 1-position presents opportunities for developing novel catalytic asymmetric reduction or amination protocols. Many research groups are investigating efficient routes to synthesize this and related amino alcohol derivatives with high enantiomeric purity, as these compounds serve as key intermediates for various biologically active molecules.

The physicochemical properties of (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol contribute to its utility in chemical research. The compound typically appears as a white to off-white crystalline solid with moderate solubility in polar organic solvents. Its amino alcohol functionality provides both basic and hydrophilic character, while the aromatic bromo-methoxy group contributes to lipophilicity. This balanced polarity profile makes it suitable for various medicinal chemistry applications where controlled molecular properties are required.

In the context of current pharmaceutical trends, CAS 2227723-89-7 aligns with the growing demand for chiral building blocks in drug discovery. The pharmaceutical industry's focus on targeted therapies and personalized medicine has increased the need for enantiomerically pure intermediates like this compound. Researchers are particularly interested in exploring its potential as a precursor for neurologically active compounds, given the structural features common to many CNS-targeting drugs.

The synthesis and application of (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol also intersect with green chemistry initiatives. Recent developments in catalytic asymmetric synthesis and biocatalytic approaches aim to provide more sustainable routes to such chiral compounds. These methods reduce the environmental impact of chemical synthesis while maintaining high enantioselectivity and yield, addressing both scientific and regulatory concerns in pharmaceutical manufacturing.

Analytical characterization of 2227723-89-7 typically involves advanced techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry. These methods are essential for confirming the compound's structure, purity, and enantiomeric excess, which are critical parameters for its use in pharmaceutical applications. The bromo substituent provides a convenient handle for various spectroscopic analyses, while the methoxy group influences the compound's electronic properties and reactivity.

From a commercial perspective, (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol represents a niche but important segment of the fine chemicals market. Suppliers specializing in chiral compounds and pharmaceutical intermediates are increasingly offering this and related structures to support drug discovery efforts. The compound's price and availability reflect the challenges associated with its asymmetric synthesis and purification, making it a valuable material for specialized applications.

Future research directions for CAS 2227723-89-7 may explore its potential in catalysis and material science applications beyond pharmaceuticals. The compound's unique combination of chirality, hydrogen bonding capacity, and aromatic functionality could make it useful in developing novel chiral catalysts or functional materials. As synthetic methodologies advance, we may see expanded applications for this and related amino alcohol derivatives in various high-tech industries.

In summary, (1R)-3-amino-1-(4-bromo-3-methoxyphenyl)propan-1-ol (CAS 2227723-89-7) represents a valuable chiral building block with significant potential in pharmaceutical research and specialty chemical synthesis. Its unique structural features, combined with the growing importance of enantiomerically pure compounds in drug development, ensure continued interest from both academic and industrial researchers. As synthetic technologies evolve and new therapeutic targets emerge, this compound is likely to play an increasingly important role in the development of innovative pharmaceutical agents and specialty chemicals.

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